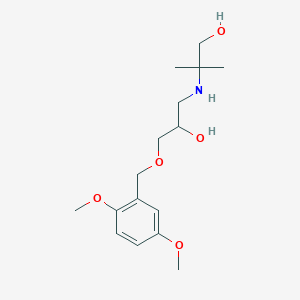

2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

2-[[3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl]amino]-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-16(2,11-18)17-8-13(19)10-22-9-12-7-14(20-3)5-6-15(12)21-4/h5-7,13,17-19H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBZARWNGLSMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(COCC1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol typically involves multiple steps:

Formation of the 2,5-Dimethoxybenzyl Group: This step involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reducing agent to form 2,5-dimethoxybenzyl alcohol.

Attachment of the Hydroxypropyl Group: The 2,5-dimethoxybenzyl alcohol is then reacted with an epoxide, such as glycidol, under basic conditions to form the 2-hydroxypropyl ether derivative.

Introduction of the Amino Group: The final step involves the reaction of the hydroxypropyl ether derivative with an amine, such as 2-amino-2-methylpropan-1-ol, under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amino group can be reduced to form a secondary or tertiary amine.

Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure consists of a dimethoxybenzyl group, a hydroxypropyl moiety, and an amino alcohol framework. Its molecular formula can be represented as . The presence of the dimethoxy group is notable for contributing to the compound's lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Dimethoxy Group | Contributes to lipophilicity |

| Hydroxypropyl Moiety | Enhances solubility |

| Amino Alcohol Framework | Potential for biological activity |

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarities to known pharmacologically active compounds suggest that it may exhibit similar biological activities.

Case Study: Anticonvulsant Activity

Research indicates that derivatives of compounds with similar structures have shown anticonvulsant properties. For instance, studies on N-benzyl 2-acetamido-3-methoxypropionamide analogs demonstrated significant anticonvulsant activity in animal models . The structure-activity relationship (SAR) revealed that specific substitutions at the aromatic ring could enhance efficacy, suggesting that modifications to the dimethoxybenzyl group in our compound might yield similar results.

Neuropharmacology

Given the compound's potential interaction with neurotransmitter systems, it could play a role in neuropharmacological applications. Research on purinergic signaling indicates that compounds affecting glial cell function may have therapeutic implications for neurodegenerative diseases .

Table 2: Potential Neuropharmacological Applications

| Application | Description |

|---|---|

| Neurodegenerative Diseases | Modulation of glial cell activity |

| Anticonvulsant Therapy | Potential efficacy in seizure models |

| Neurotransmitter Modulation | Interaction with synaptic transmission |

Drug Development

The compound's unique structure positions it as a candidate for drug development. The synthesis of similar compounds has been documented, showcasing methods that could be adapted for producing this molecule efficiently .

Case Study: Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for the efficient production of complex organic molecules. For instance, techniques involving dehydroxy(xanthylation) have been utilized to modify alcohols and thiols, which could be applicable in synthesizing our compound .

Mechanism of Action

The mechanism of action of 2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Adrenoceptor Activity

Compounds from share critical structural elements with the target molecule, including methoxy-substituted aromatic rings and amino-propanol backbones. For example:

- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

These analogs exhibit α1-, α2-, and β1-adrenoceptor binding affinity, along with antiarrhythmic, hypotensive, and spasmolytic activity . The position and number of methoxy groups significantly influence receptor selectivity. For instance, ortho-methoxy substituents (as in 2-methoxyphenoxy) enhance α1-adrenoceptor affinity, while para-methoxy groups may favor β1 binding.

Physical and Chemical Properties of Related Alcohols

provides data for 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, a structurally simpler amino alcohol.

Table 2: Physical Properties Comparison

*Predictions based on increased molecular complexity and polar functional groups.

Key Differences :

- The target compound’s larger size and additional hydroxyl/amino groups likely reduce volatility and increase hydrophilicity compared to the simpler alcohol in .

- Safety protocols for handling (e.g., respiratory and skin protection ) may apply broadly to amino alcohols, though reactivity data are unavailable.

Research Findings and Implications

- Receptor Binding: The adrenoceptor activity of analogs in suggests the target compound may interact with similar pathways, but its dimethoxybenzyl group could modulate potency or selectivity.

Biological Activity

The compound 2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a synthetic organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a complex structure that includes a dimethoxybenzyl group, a hydroxypropyl chain, and an amino alcohol moiety. This unique structure may contribute to its biological activity.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the dimethoxybenzyl group suggests potential interactions with dopamine receptors, which are critical in the central nervous system (CNS) function.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

CNS Activity Evaluation

A study evaluated the binding affinity of similar compounds for dopamine D2 receptors. Results indicated that modifications in the benzyl group significantly influenced receptor affinity, suggesting that our compound may exhibit similar properties . -

Bronchodilation Studies

In a pharmacological evaluation involving guinea pigs, related compounds demonstrated significant bronchodilatory effects. These findings suggest that this compound could be explored for respiratory therapeutic applications . -

Antioxidant Activity

Research on related phenolic compounds has shown they possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . The structure of our compound supports potential antioxidant activity due to the presence of hydroxyl groups.

Q & A

Basic Research Questions

Q. What are the key safety considerations for handling 2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol in laboratory settings?

- Answer: The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H335) based on analogous GHS classifications . Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Use fume hoods to minimize inhalation of aerosols or vapors .

- Storage: Store at 2–8°C in airtight containers to prevent degradation or moisture absorption .

- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for cleanup .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: Synthesis typically involves multi-step reactions:

Starting Material: 2,5-Dimethoxybenzyl chloride or aldehyde derivatives serve as precursors for etherification .

Ether Formation: React with 2-hydroxypropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Amino-Alcohol Coupling: Use reductive amination or nucleophilic substitution to attach the 2-methylpropan-1-ol moiety .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer:

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeCN | Purity assessment (>95%) |

| NMR | ¹H (500 MHz, CDCl₃), ¹³C (125 MHz) | Structural confirmation (e.g., methoxy peaks at δ 3.7–3.8 ppm) |

| HRMS | ESI+ mode, m/z calculated for C₂₀H₃₃NO₅ | Molecular weight validation |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Answer: Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Batch Consistency: Validate purity via HPLC and quantify impurities (e.g., dimethoxybenzyl byproducts) .

- Assay Standardization: Replicate studies under controlled conditions (pH, temperature, cell lines).

- Structure-Activity Relationship (SAR): Compare analogs (e.g., methoxy vs. chloro substitutions) to isolate functional group contributions .

Q. What experimental designs are optimal for studying its interaction with biological targets (e.g., receptors or enzymes)?

- Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd values) .

- Molecular Docking: Employ software (e.g., AutoDock Vina) to predict binding modes to target proteins, guided by NMR-derived conformational data .

- In Vivo Testing: Administer in rodent models at 10–50 mg/kg (IP/IV) with pharmacokinetic profiling (plasma half-life, bioavailability) .

Q. How does the stereochemistry of the compound influence its reactivity and biological efficacy?

- Answer: The 2-hydroxypropylamino group’s stereochemistry (R/S configuration) impacts:

- Reactivity: Diastereomers may show divergent reaction rates in nucleophilic substitutions (e.g., SN1 vs. SN2 mechanisms) .

- Bioactivity: Enantiomers can exhibit differing receptor binding (e.g., 10-fold variation in IC₅₀ values for β-adrenergic receptors) .

- Resolution: Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) is used to isolate enantiomers .

Q. What strategies are effective in addressing its instability under specific experimental conditions?

- Answer:

- Thermal Degradation: Avoid temperatures >40°C; use stabilizing excipients (e.g., cyclodextrins) in aqueous solutions .

- Oxidative Stability: Add antioxidants (e.g., BHT at 0.01% w/v) and store under nitrogen atmosphere .

- pH Sensitivity: Maintain buffered solutions (pH 6–8) to prevent hydrolysis of the ether linkage .

Methodological Notes

- Toxicological Profiling: Conduct Ames tests (OECD 471) and acute toxicity studies (OECD 423) to assess mutagenicity and LD₅₀ .

- Scale-Up Challenges: Optimize solvent systems (e.g., switch from DMF to THF) to improve yield and reduce purification complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.